molecular formula C12H20N2 B1517612 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline CAS No. 1018660-67-7

4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline

Cat. No.: B1517612
CAS No.: 1018660-67-7
M. Wt: 192.3 g/mol
InChI Key: IYCRUPLQFSFYET-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C11H18N2. It is a derivative of aniline, featuring an amino group attached to a 2-methylpropan-2-yl group and two methyl groups attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

    Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.

    • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    • Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring of the aniline moiety.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    • Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are used for substitution reactions.

    Major Products Formed:

    • Oxidation Products: Nitro derivatives, hydroxylated compounds.

    • Reduction Products: Primary amines, alcohols.

    • Substitution Products: Nitro derivatives, halogenated compounds.

    Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

    Comparison with Similar Compounds

    • 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline: This compound is structurally similar but lacks one of the methyl groups on the nitrogen atom.

    • 2-Amino-2-methylpropan-1-ol: Another related compound with an amino group attached to a 2-methylpropan-1-ol structure.

    Uniqueness: The presence of the N,N-dimethylamino group in 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline provides unique chemical properties, such as increased stability and reactivity compared to its analogs.

    This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

    Properties

    IUPAC Name

    4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H20N2/c1-12(2,9-13)10-5-7-11(8-6-10)14(3)4/h5-8H,9,13H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IYCRUPLQFSFYET-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CN)C1=CC=C(C=C1)N(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H20N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    192.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline

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